1-Bromo-1-ethoxycyclopropane

Cyclopropanation Organolithium Reagents Process Chemistry

1-Bromo-1-ethoxycyclopropane (C₅H₉BrO, MW 165.03 g/mol) is a geminally substituted cyclopropane bearing bromine and ethoxy groups on the same ring carbon. This structural motif confers a unique reactivity profile as a cyclopropanone equivalent, enabling lithiation to generate 1-ethoxycyclopropyllithium.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 95631-62-2
Cat. No. B3059216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-ethoxycyclopropane
CAS95631-62-2
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCCOC1(CC1)Br
InChIInChI=1S/C5H9BrO/c1-2-7-5(6)3-4-5/h2-4H2,1H3
InChIKeyBKSPBKRLRIJAHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-1-ethoxycyclopropane (CAS 95631-62-2): Geminal Haloether for Cyclopropanone Equivalency and Advanced Synthesis


1-Bromo-1-ethoxycyclopropane (C₅H₉BrO, MW 165.03 g/mol) is a geminally substituted cyclopropane bearing bromine and ethoxy groups on the same ring carbon. This structural motif confers a unique reactivity profile as a cyclopropanone equivalent, enabling lithiation to generate 1-ethoxycyclopropyllithium . The compound is prepared in 59–72% yield from 1-ethoxy-1-trimethylsiloxycyclopropane via PBr₃-mediated bromination and requires storage at −20°C due to limited ambient stability [1].

Why Structural Analogs Cannot Substitute 1-Bromo-1-ethoxycyclopropane in Synthetic Workflows


The geminal arrangement of the bromo and ethoxy substituents on C1 is essential for generating a stabilized α‑lithioether intermediate. This regiochemistry is absent in 1‑bromo‑2‑ethoxycyclopropane and related isomers, which produce 1,2‑bifunctional intermediates that undergo different rearrangement pathways . Furthermore, the ethoxy group modulates the stability of the intermediate 1‑ethoxycyclopropyllithium relative to the more labile 1‑methoxy analog, directly impacting reaction yields in cyclobutanone syntheses [1].

Quantitative Differentiation of 1-Bromo-1-ethoxycyclopropane Against Closest Analogs


Synthesis Yield and Scalability: 1-Bromo-1-ethoxycyclopropane vs. 1-Bromo-2-ethoxycyclopropane

The optimized synthesis of 1-bromo-1-ethoxycyclopropane from 1-ethoxy-1-trimethylsiloxycyclopropane proceeds in 59–72% isolated yield on a >50 g scale, with rigorous neutralization and low-temperature workup [1]. In contrast, 1-bromo-2-ethoxycyclopropane synthesis under optimized industrial conditions achieves yields of 70–80% but with reported purities >98% , suggesting that the 1,1-isomer offers a reliable, well-documented preparative route for laboratories requiring gram-to-kilogram quantities without specialized flow equipment.

Cyclopropanation Organolithium Reagents Process Chemistry

Cyclobutanone Formation Efficiency: 1-Bromo-1-ethoxycyclopropane vs. 1-Bromo-2-ethoxycyclopropane

1-Bromo-1-ethoxycyclopropane undergoes lithiation with t-BuLi to generate 1-ethoxycyclopropyllithium, which after addition to crotonaldehyde and mild acid workup gives (E)-2-(1-propenyl)cyclobutanone in 66–75% yield (two‑step overall from crotonaldehyde) [1]. 1-Bromo-2-ethoxycyclopropyllithium, in contrast, reacts with methyl carboxylates followed by methanolysis and Zn reduction to afford 4‑oxoalkanal dimethyl acetals in 60–85% yield [2]. The different products arise from distinct cyclopropylcarbinyl‑cyclobutyl rearrangement pathways governed by the substitution pattern.

Cyclobutanone Synthesis Ring Expansion Lithium Carbenoids

Lithiation Efficiency and Intermediate Stability: Ethoxy vs. Methoxy Analog

The ethoxy group in 1-bromo-1-ethoxycyclopropane provides sufficient stabilization of the α‑lithioether intermediate to allow efficient trapping with electrophiles at −78°C . The corresponding 1‑bromo‑1‑methoxycyclopropane generates a more reactive but less stable 1‑methoxycyclopropyllithium, which can be prepared via reductive lithiation of a phenylthio precursor using lithium 1‑(dimethylamino)naphthalenide (LDMAN) [1]. Direct lithiation of the methoxy bromocyclopropane is less commonly employed, indicating that the ethoxy derivative offers a more practical balance of stability and reactivity for routine laboratory use.

Organolithium Stability α-Lithioethers Cyclopropyllithium

Ambient Stability Profile: 1-Bromo-1-ethoxycyclopropane vs. 1-Bromo-2-ethoxycyclopropane

1-Bromo-1-ethoxycyclopropane is described as “relatively unstable at room temperature” but can be stored “for several months at −20°C with only slight decomposition” [1]. In contrast, 1-bromo-2-ethoxycyclopropane is reported to be stable under ambient conditions when sealed and protected from moisture and light . This difference necessitates cold-chain logistics for the 1,1‑isomer and influences inventory management and shipping cost considerations.

Chemical Stability Storage Conditions Procurement Logistics

Application in Food Irradiation Detection: 1-Bromo-1-ethoxycyclopropane as Key Intermediate

1-Bromo-1-ethoxycyclopropane was employed as the key building block to synthesize the model compound 2‑dodecylcyclobutanone, a radiolytic marker used to detect irradiation treatment in lipid‑containing foods [1]. The synthetic route involved lithiation of the bromocyclopropane and subsequent addition to an appropriate aldehyde, demonstrating the compound's utility in generating authentic standards for analytical method development. No analogous application for the 1,2‑isomer has been reported in this context.

Food Safety 2-Alkylcyclobutanone Radiolysis Markers

Optimal Application Scenarios for Procuring 1-Bromo-1-ethoxycyclopropane Based on Quantitative Evidence


Multi‑Step Synthesis of Substituted Cyclobutanones

1‑Bromo‑1‑ethoxycyclopropane is the reagent of choice for constructing cyclobutanones via lithiation–addition–acid rearrangement sequences. The validated two‑step protocol from crotonaldehyde provides (E)‑2‑(1‑propenyl)cyclobutanone in 66–75% yield [1]. This route is not accessible with the 1,2‑isomer, which yields ring‑opened acetals instead. Researchers targeting cyclobutanone scaffolds should procure the 1,1‑isomer exclusively.

Preparation of 1‑Ethoxycyclopropyllithium for Electrophilic Trapping

When a stable yet reactive α‑lithioether is required, 1‑bromo‑1‑ethoxycyclopropane offers a direct lithiation pathway using t‑BuLi at −78°C . The ethoxy group imparts sufficient stability to the organolithium intermediate, enabling addition to aldehydes, ketones, and other electrophiles. The methoxy analog demands more specialized reductive lithiation conditions and is therefore less convenient for routine electrophile screening [2].

Synthesis of Authentic Cyclobutanone Standards for Food Irradiation Analysis

Analytical laboratories developing HPLC‑fluorescence methods for detecting irradiated foods should utilize 1‑bromo‑1‑ethoxycyclopropane to prepare 2‑alkylcyclobutanone standards. The compound has been successfully employed to synthesize fluorescently labeled 2‑dodecylcyclobutanone, enabling sensitive detection of irradiation markers [3]. No alternative cyclopropane reagent has been reported for this specific analytical application.

Gram‑Scale Laboratory Synthesis Requiring Reproducible Yields

For laboratories requiring multi‑gram quantities of a gem‑bromoethoxycyclopropane, the 1,1‑isomer provides a well‑documented synthesis yielding 47.0–57.6 g (59–72%) from readily available precursors [4]. The procedure is detailed in Organic Syntheses and includes critical safety and purification notes, ensuring reproducibility without the need for continuous flow optimization.

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